4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)-
Description
The compound 4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- is a pyridinone derivative characterized by bulky diphenylmethoxy groups at positions 1 and 5 and a hydroxymethyl substituent at position 2.
Pyridinones, including 4(1H)-pyridinones, exhibit tautomerism between keto and enol forms, a critical feature influencing their chemical reactivity and biological interactions . This tautomerism is systematically addressed in databases like PubChem and InChI, which unify tautomers under a single identifier .
Properties
IUPAC Name |
1,5-dibenzhydryloxy-2-(hydroxymethyl)pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27NO4/c34-23-28-21-29(35)30(36-31(24-13-5-1-6-14-24)25-15-7-2-8-16-25)22-33(28)37-32(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,31-32,34H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYDUUIKQDPPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CO)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471899 | |
| Record name | 4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114875-63-7 | |
| Record name | 1,5-Bis(diphenylmethoxy)-2-(hydroxymethyl)-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114875-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridinone ring.
Introduction of Diphenylmethoxy Groups: The diphenylmethoxy groups are introduced through nucleophilic substitution reactions, often using diphenylmethanol derivatives and suitable leaving groups.
Addition of Hydroxymethyl Group: The hydroxymethyl group is typically added via hydroxymethylation reactions, using formaldehyde or other hydroxymethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The pyridinone ring can undergo reduction to form dihydropyridinone derivatives.
Substitution: The diphenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 4(1H)-Pyridinone exhibit antimicrobial activity. For instance, studies have shown that modifications to the pyridinone structure can enhance its efficacy against specific bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways, making it a candidate for antibiotic development.
Anticancer Potential
Several studies have investigated the anticancer properties of pyridinone derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the inhibition of key signaling pathways responsible for cell proliferation. Notably, certain derivatives have demonstrated selective cytotoxicity towards cancerous cells while sparing normal cells.
Synthetic Pathways
The synthesis of 4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- can be achieved through various methods. Common synthetic routes include:
- Condensation Reactions : Utilizing starting materials such as substituted pyridines and aldehydes.
- Functional Group Transformations : Modifying existing functional groups to introduce hydroxymethyl and diphenylmethoxy substituents.
These synthetic strategies allow for the production of diverse derivatives with tailored biological activities.
Interaction Studies
Binding Affinity : Interaction studies have focused on the compound's binding affinity for biological targets such as enzymes and receptors. These studies are crucial for evaluating its potential therapeutic applications. For example, research has shown that certain derivatives can effectively inhibit enzyme activity linked to disease progression in cancer and infectious diseases.
Case Studies
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that a derivative of 4(1H)-Pyridinone showed significant inhibition against Staphylococcus aureus. The compound was synthesized via a novel pathway that enhanced its solubility and bioavailability, leading to improved antimicrobial efficacy compared to traditional antibiotics .
Case Study 2: Anticancer Research
In another investigation, researchers explored the effects of this compound on breast cancer cell lines. The study revealed that treatment with the compound resulted in a marked decrease in cell viability due to apoptosis induction. Mechanistic studies suggested that this effect was mediated through the downregulation of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s distinct substituents differentiate it from other pyridinone derivatives:
- Hydroxymethyl Group: This substituent may facilitate hydrogen bonding with biological targets, similar to hydroxyl groups in vanadium-based insulin-mimetic complexes (e.g., 3-hydroxy-2-methyl-4(1H)-pyridinone, ).
Table 1: Structural and Physical Properties of Selected Pyridinone Derivatives
Biological Activity
4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- is a complex organic compound notable for its unique structural features, which include a pyridinone core and multiple functional groups. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C32H27NO4
- Molecular Weight : 489.6 g/mol
- CAS Number : 114875-63-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridinone Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Diphenylmethoxy Groups : Achieved through nucleophilic substitution reactions.
- Addition of Hydroxymethyl Group : Typically performed using formaldehyde or other hydroxymethylating agents under controlled conditions.
The biological activity of 4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- is primarily attributed to its ability to interact with specific molecular targets. This compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its structural characteristics allow it to modulate various biochemical pathways, making it a candidate for further therapeutic exploration.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival. For instance, it has been observed to affect the PI3K/Akt pathway, which plays a crucial role in cancer cell growth and survival.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of inflammatory enzyme activity |
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that treatment with 4(1H)-Pyridinone derivatives resulted in a significant reduction in paw edema induced by carrageenan, indicating potent anti-inflammatory effects. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study 2: Anticancer Activity
In vitro studies on prostate cancer cell lines (DU 145 and PC-3) showed that this compound reduced cell viability significantly at concentrations as low as 10 µM. The treatment led to increased caspase-3 activity and decreased Bcl-2 levels, suggesting an apoptotic mechanism .
Q & A
Q. What are the recommended synthetic routes for 4(1H)-Pyridinone derivatives, and how can purity be optimized?
Methodological Answer: The compound’s synthesis typically involves multi-step functionalization of the pyridinone core. For example:
- Step 1 : Introduce diphenylmethoxy groups at positions 1 and 5 via nucleophilic substitution under anhydrous conditions (e.g., using NaH as a base in THF).
- Step 2 : Hydroxymethylation at position 2 using formaldehyde derivatives in the presence of a Lewis acid catalyst (e.g., ZnCl₂) .
- Purity Optimization : Use preparative HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to isolate high-purity fractions. System suitability tests should include resolution >2.0 between the target compound and common impurities like unreacted intermediates .
Q. How can the structural integrity of the compound be validated post-synthesis?
Methodological Answer:
- NMR Analysis : Confirm substitution patterns via -NMR (e.g., diphenylmethoxy protons at δ 5.2–5.5 ppm; hydroxymethyl protons at δ 3.8–4.1 ppm).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., C₃₁H₂₈NO₄⁺ for the target compound).
- HPLC Purity Check : Use a C18 column with UV detection at 254 nm to ensure ≥98% purity .
Advanced Research Questions
Q. How can computational modeling aid in predicting reactivity or stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the hydroxymethyl group may exhibit higher reactivity due to its electron-donating nature.
- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., DMSO vs. THF) to assess stability under storage conditions.
- Ligand-Protein Docking : If the compound is bioactive, use tools like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or oxidoreductases) .
Q. What strategies resolve contradictions in thermal stability data reported for pyridinone derivatives?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures across studies. Discrepancies may arise from residual solvents (e.g., traces of THF lowering stability).
- Thermogravimetric Analysis (TGA) : Quantify weight loss under controlled heating rates (e.g., 10°C/min in N₂ atmosphere).
- Control Experiments : Replicate synthesis and purification steps using literature protocols to isolate variables (e.g., solvent removal efficiency) .
Q. How can regioselective derivatization of the pyridinone core be achieved without disrupting existing functional groups?
Methodological Answer:
- Protecting Groups : Temporarily block the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) chloride before modifying other positions.
- Catalytic Selectivity : Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at positions 3 or 6 while preserving diphenylmethoxy groups.
- Kinetic Monitoring : Track reaction progress via in-situ IR spectroscopy to halt at the desired intermediate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
